molecular formula C11H13NO3 B8815470 Methyl 4-anilino-4-oxobutanoate CAS No. 5430-83-1

Methyl 4-anilino-4-oxobutanoate

Cat. No.: B8815470
CAS No.: 5430-83-1
M. Wt: 207.23 g/mol
InChI Key: YYOHIHLNZZZABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-anilino-4-oxobutanoate is an organic compound characterized by a methyl ester group, an anilino (phenylamino) substituent, and a ketone (oxo) group on the butanoate backbone (Fig. 1). Its structure, $ \text{C}{11}\text{H}{13}\text{NO}_3 $, positions it as a versatile intermediate in organic synthesis, particularly for constructing amide-linked frameworks or serving as a precursor for bioactive molecules.

Properties

CAS No.

5430-83-1

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-anilino-4-oxobutanoate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)8-7-10(13)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI Key

YYOHIHLNZZZABC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Halogen-Substituted Derivatives

  • Methyl 4-(2-fluoroanilino)-4-oxobutanoate (): Incorporates a fluorine atom at the ortho position of the anilino ring ($ \text{C}{11}\text{H}{12}\text{FNO}_3 $, MW = 225.22 g/mol). This substitution may also influence metabolic stability in pharmaceutical contexts.
  • 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid (): Features an iodine atom at the para position and a methylene group ($ \text{C}{11}\text{H}{10}\text{INO}3 $, MW = 331.10 g/mol). The iodine increases molecular weight and polarizability, contributing to a higher density ($ Dx = 1.921 \, \text{Mg/m}^3 $) and a melting point of 445–447 K. Its crystal structure reveals hydrogen bonding via carboxylic acid groups, absent in the methyl ester analog .

Ester and Carbonyl Derivatives

  • 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid (): Substitutes the methyl ester with an ethoxycarbonyl group ($ \text{C}{13}\text{H}{15}\text{NO}_6 $, MW = 281.27 g/mol).
  • (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (): Introduces a conjugated double bond ($ \text{C}{11}\text{H}{11}\text{NO}_3 $), altering UV-Vis absorption profiles and reactivity toward cyclization or Diels-Alder reactions.

Sulfonamide and Heterocyclic Derivatives

  • Methyl 4-[4-(1-azepanylsulfonyl)anilino]-4-oxobutanoate (): Contains a sulfonyl-azepane moiety ($ \text{C}{17}\text{H}{24}\text{N}2\text{O}5\text{S} $, MW = 368.45 g/mol).
  • Methyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate (): Integrates an isoxazole ring ($ \text{C}{16}\text{H}{18}\text{N}3\text{O}6\text{S} $), which may confer antimicrobial activity due to the heterocycle’s electronic properties .

Physicochemical Properties

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Melting Point (K) Key Properties
Methyl 4-anilino-4-oxobutanoate $ \text{C}{11}\text{H}{13}\text{NO}_3 $ -H (parent) 207.23 Not reported Moderate polarity, ester solubility
Methyl 4-(2-fluoroanilino)-4-oxobutanoate $ \text{C}{11}\text{H}{12}\text{FNO}_3 $ 2-F 225.22 Not reported Enhanced hydrogen bonding
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid $ \text{C}{11}\text{H}{10}\text{INO}_3 $ 4-I, methylene 331.10 445–447 High density, polar aprotic solubility
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid $ \text{C}{13}\text{H}{15}\text{NO}_6 $ 4-ethoxycarbonyl 281.27 Not reported Increased lipophilicity

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